N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

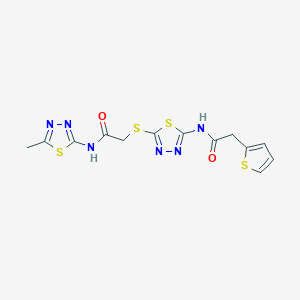

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a bis-thiadiazole derivative featuring dual 1,3,4-thiadiazole rings connected via a thioacetamide linker, with a thiophene-2-yl acetamide substituent. Below, we compare its structural, synthetic, and biological attributes with related compounds.

Properties

IUPAC Name |

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O2S4/c1-7-16-17-11(24-7)15-10(21)6-23-13-19-18-12(25-13)14-9(20)5-8-3-2-4-22-8/h2-4H,5-6H2,1H3,(H,14,18,20)(H,15,17,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKGNBNOQCOOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O2S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and thiophene intermediates, followed by their coupling through amide and thioether linkages. Common reagents used in these reactions include acyl chlorides, amines, and thiols, under conditions such as refluxing in organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene and thiadiazole rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and thioether linkages.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols, under conditions like refluxing in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogous Thiadiazole Derivatives

Key Insights :

- Linker Diversity: Sulfamoyl (SO₂NH) and thiazolidinone linkers alter electronic properties and binding affinities compared to the thioacetamide (S-CH₂-CO-NH) bridge .

- Fused Ring Systems: Triazinoquinazoline derivatives exhibit extended conjugation, favoring intercalation with DNA or enzyme active sites .

Key Insights :

- Thioacetamide Linkage: High-yield methods (e.g., 89.4% in triazinoquinazoline derivatives) suggest efficient thiol-alkylation strategies .

- Multi-Step Synthesis : Sulfamoylphenyl derivatives require sequential sulfonation and amidation, increasing synthetic complexity .

Table 3: Reported Bioactivities of Analogous Compounds

Key Insights :

- Antimicrobial Potency: Thiophene-thiadiazole analogs show moderate activity, while thiazolidinone derivatives exhibit stronger antifungal effects .

- Anticancer Potential: Triazinoquinazoline hybrids demonstrate nanomolar-level efficacy, likely due to DNA interaction .

Pharmacological Properties

- Lipophilicity : Pentyl and ethyl substituents increase logP values (e.g., ~3.1 for CAS 351000-12-9), enhancing blood-brain barrier penetration but risking hepatotoxicity .

- Solubility : Sulfamoyl groups improve aqueous solubility (e.g., PSA = 137.67 Ų for CAS 1037-51-0) but may limit membrane permeability .

- Metabolic Stability : Thioether linkers (as in the target compound) resist oxidative metabolism compared to ester or amide bonds .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex thiadiazole derivative that has garnered attention for its potential biological activities. The compound integrates multiple functional groups that may contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- IUPAC Name: this compound

- Molecular Formula: C13H14N6S3

- Molecular Weight: 358.47 g/mol

This compound features a thiadiazole ring which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. The presence of the thiophenyl and acetamido groups in this compound may enhance its interaction with microbial targets.

- Mechanism of Action:

-

Case Studies:

- A study demonstrated that related thiadiazole compounds displayed effective inhibition against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 32.6 μg/mL to 47.5 μg/mL .

- Another investigation noted that derivatives of 1,3,4-thiadiazole exhibited promising antifungal activity against strains like Aspergillus niger and Candida albicans.

Anticancer Activity

The anticancer potential of this compound is another area of interest:

-

Mechanism of Action:

- Thiadiazoles have been identified as inhibitors of various kinases involved in cancer progression. They may induce apoptosis and inhibit cell proliferation by targeting pathways associated with tumorigenesis .

- Specific mechanisms include the inhibition of RNA and DNA synthesis without affecting protein synthesis, which is crucial in cancer cell replication .

-

Research Findings:

- A study highlighted that certain thiadiazole derivatives showed cytotoxic effects against multiple cancer cell lines including leukemia and solid tumors .

- For instance, compounds similar to the target molecule demonstrated decreased viability in human colon cancer cells (HCT-116) and non-small cell lung cancer cells (HCC827), indicating their potential as therapeutic agents .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.